7-Hydroxyerogorgiaene
Description
7-Hydroxyerogorgiaene is a serrulatane-based diterpene isolated from the marine octocoral Pseudopterogorgia elisabethae. It is characterized by a hydroxyl group at the C-7 position of its diterpene backbone, distinguishing it from its parent compound, erogorgiaene . This structural modification influences its physicochemical properties, such as solubility and binding affinity, which correlate with its biological activity.
Properties
Molecular Formula |
C20H30O |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(5R,8S)-3,8-dimethyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C20H30O/c1-13(2)7-6-8-14(3)17-10-9-15(4)18-12-20(21)16(5)11-19(17)18/h7,11-12,14-15,17,21H,6,8-10H2,1-5H3/t14-,15-,17+/m0/s1 |
InChI Key |
HWRNTAPYVJUXEL-YQQAZPJKSA-N |
SMILES |
CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)CCC=C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H](C2=C1C=C(C(=C2)C)O)[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)CCC=C(C)C |
Synonyms |
7-hydroxyerogorgiaene |
Origin of Product |
United States |
Comparison with Similar Compounds
Bioactivity Profile :
- Antitubercular Activity : Demonstrates 77% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 μg/ml, outperforming erogorgiaene (96% inhibition at 12.5 μg/ml) in terms of required concentration .
Comparative Analysis with Analogous Compounds
Structural Analogs: Erogorgiaene vs. 7-Hydroxyerogorgiaene
Both compounds are diterpenes isolated from P. elisabethae, but their structural differences result in distinct biological profiles:
| Property | Erogorgiaene | This compound |
|---|---|---|
| Structure | Lacks hydroxyl group at C-7 | Hydroxyl group at C-7 |
| Antitubercular IC₅₀ | 12.5 μg/ml (96% inhibition) | 6.25 μg/ml (77% inhibition) |
| Solubility | Lower (hydrophobic core) | Higher (polar hydroxyl group) |
Key Findings :
- The hydroxyl group in this compound likely enhances solubility, enabling activity at lower concentrations despite slightly reduced inhibition compared to erogorgiaene .
- Erogorgiaene’s higher hydrophobicity may improve membrane permeability, contributing to its superior inhibition at higher concentrations .
Functional Analogs: Pseudopteroxazole Alkaloids
Pseudopteroxazole, homopseudopteroxazole, and seco-pseudopteroxazole are alkaloids from P. elisabethae with antitubercular activity.
| Compound | Inhibition % (12.5 μg/ml) | Structural Feature |
|---|---|---|
| Pseudopteroxazole | 97% | Oxazole ring |
| Homopseudopteroxazole | 88% | Modified side chain |
| Seco-pseudopteroxazole | 66% | Open-ring structure |
| This compound | 77% (at 6.25 μg/ml) | Hydroxylated diterpene |
Comparison Insights :
- Pseudopteroxazole’s oxazole ring confers the highest inhibition (97%), but this compound achieves comparable efficacy at half the concentration, suggesting diterpenes may have optimized pharmacokinetics .
- The absence of an oxazole in this compound implies a divergent mechanism of action compared to pseudopteroxazole derivatives.
Broader Context: Marine Diterpenes and Antiviral Compounds
This compound is part of a broader class of marine diterpenes with diverse bioactivities. For example:
Structural-Activity Trends :
- Hydroxylation (e.g., at C-7 in this compound) is a common modification enhancing target engagement in diterpenes.
- Linear diterpene backbones (as in erogorgiaene) favor membrane interaction, while cyclic structures (e.g., pseudopteroxazole) may optimize enzyme inhibition.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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